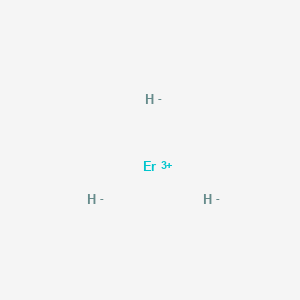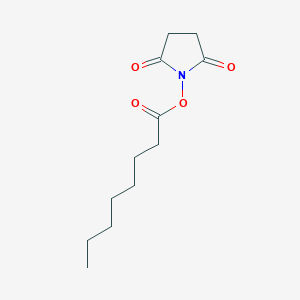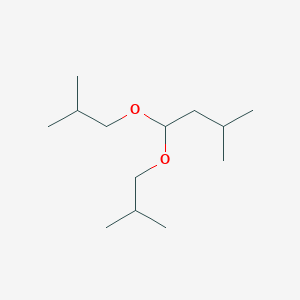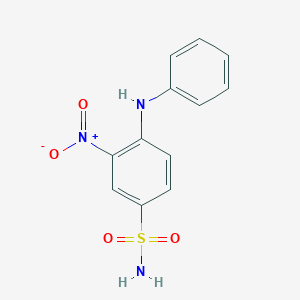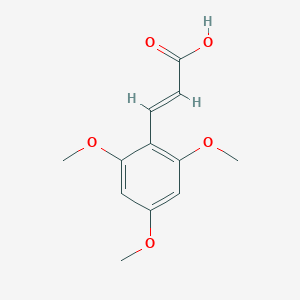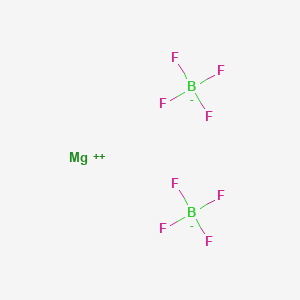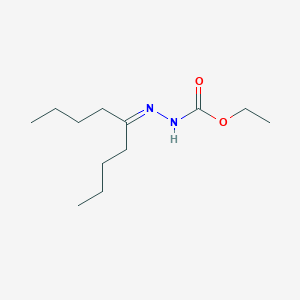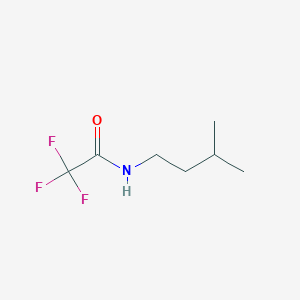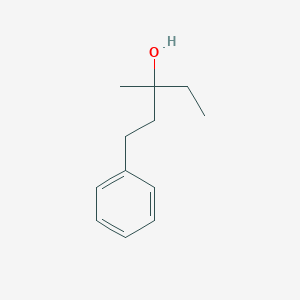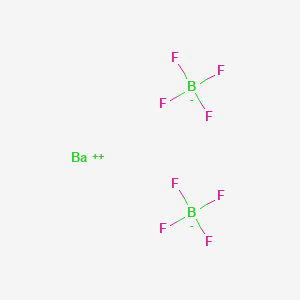
Barium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC-381864: , also known as 3’-Hydroxy-3,5,4’-trimethoxystilbene, is a synthetic compound with a molecular formula of C17H18O4. It is a derivative of stilbene, a compound known for its various biological activities. NSC-381864 has been studied for its potential therapeutic applications, particularly in the fields of cancer research and neuroprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC-381864 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and 3,5-dimethoxyphenylacetic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide, to introduce the hydroxyl group at the desired position.
Purification: The final product, NSC-381864, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of NSC-381864 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
NSC-381864 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in NSC-381864 can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study stilbene derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Potential applications in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of NSC-381864 involves its interaction with specific molecular targets and pathways:
Molecular Targets: NSC-381864 targets enzymes such as quinone reductase 2 (NQO2), which plays a role in detoxification pathways.
Pathways Involved: The compound influences pathways related to oxidative stress and apoptosis, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
NSC-381864 can be compared with other stilbene derivatives, such as resveratrol and pterostilbene:
Resveratrol: Known for its antioxidant and anti-inflammatory properties. Unlike NSC-381864, resveratrol is naturally occurring and found in grapes and red wine.
Pterostilbene: Similar to resveratrol but with better bioavailability. It also exhibits antioxidant and anticancer properties.
Unique Features of NSC-381864
Synthetic Origin: Unlike resveratrol and pterostilbene, NSC-381864 is a fully synthetic compound.
Specificity: It has a unique structure that allows for specific interactions with molecular targets like NQO2.
Similar Compounds
- Resveratrol
- Pterostilbene
- Oxyresveratrol
NSC-381864 stands out due to its synthetic nature and specific biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
13862-62-9 |
|---|---|
Fórmula molecular |
B2BaF8 |
Peso molecular |
310.9 g/mol |
Nombre IUPAC |
barium(2+);ditetrafluoroborate |
InChI |
InChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2 |
Clave InChI |
XKIOEQAEFAWTOM-UHFFFAOYSA-N |
SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2] |
Otros números CAS |
13862-62-9 |
Sinónimos |
Barium tetrafluoroborate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




